molecular formula C16H17N5O2 B2437874 N-(2-oxo-2-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethyl)benzamide CAS No. 2034223-06-6

N-(2-oxo-2-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethyl)benzamide

Cat. No.: B2437874
CAS No.: 2034223-06-6
M. Wt: 311.345
InChI Key: OMHGXJIJSAQVMT-UHFFFAOYSA-N
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Description

N-(2-oxo-2-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethyl)benzamide is a synthetic small molecule of significant interest in medicinal chemistry and oncology research. Its structure incorporates both a pyrimidin-2-ylamino moiety and a benzamide group, which are known to be pharmacologically privileged fragments in the design of bioactive compounds. Pyrimidine-based molecules are extensively investigated for their role as modulators of various biological targets. For instance, related (pyrimidin-2-ylamino)benzoyl derivatives have been identified as potent antagonists of the retinoid X receptor alpha (RXRα), a nuclear receptor with a key role in cell proliferation and apoptosis pathways . These compounds have demonstrated strong anti-proliferative activity against human cancer cell lines such as HepG2 and A549, while showing low cytotoxicity in normal cells, suggesting a potential for a favorable therapeutic index . The primary research value of this benzamide derivative lies in its potential as a chemical probe for studying signal transduction pathways and its application in the development of novel anticancer agents. Its proposed mechanism of action may involve inducing RXRα-dependent apoptosis, a programmed cell death pathway crucial for eliminating cancerous cells. This can occur through the suppression of cell survival pathways and the subsequent activation of caspases, such as caspase-3, leading to the cleavage of proteins like poly ADP-ribose polymerase (PARP), a hallmark of apoptosis . Researchers can utilize this compound for in vitro studies to elucidate novel oncogenic mechanisms, for high-throughput screening in drug discovery campaigns, and for synthesizing more complex analogues to establish structure-activity relationships (SAR). This product is intended for Research Use Only (RUO) and is not approved for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N-[2-oxo-2-[3-(pyrimidin-2-ylamino)azetidin-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O2/c22-14(9-19-15(23)12-5-2-1-3-6-12)21-10-13(11-21)20-16-17-7-4-8-18-16/h1-8,13H,9-11H2,(H,19,23)(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMHGXJIJSAQVMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CNC(=O)C2=CC=CC=C2)NC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(2-oxo-2-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethyl)benzamide typically involves multiple steps. One common synthetic route includes the reaction between 4-chloropyrimidine-5-carbonitrile and (S)-ethyl 2-aminobutyrate, followed by the reaction of the intermediate product with benzyl isocyanate. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Oxidation and Reduction Reactions

The compound undergoes redox transformations depending on functional groups:

  • Oxidation : Selective oxidation of azetidine moieties to form corresponding oxides, using agents like potassium permanganate under acidic/basic conditions.

  • Reduction : Azetidine ring-opening or partial reduction of carbonyl groups via hydride donors (e.g., LiAlH₄) or hydrogenation catalysts.

Mechanistic Insights :

  • Oxidation may involve epoxidation or hydroxylation at azetidine positions, depending on steric factors.

  • Reduction pathways could generate diamine intermediates, affecting the compound’s biological activity .

Substitution and Coupling Chemistry

The compound participates in nucleophilic aromatic substitution (SnAr) and transition-metal-catalyzed reactions:

  • SnAr reactions : Activated aromatic rings (e.g., chloro- or fluoro-substituted pyrimidines) react with amines under thermal or microwave conditions .

  • Palladium-catalyzed coupling : Cross-couplings with boronic acids (e.g., Suzuki–Miyaura reactions) to introduce diverse substituents .

Typical Reaction Conditions :

  • Solvents: DMF, NMP, or nBuOH

  • Temperatures: 100–180°C (thermal) or microwave-assisted

  • Catalysts: Pd(0) or Pd(II) complexes for cross-coupling

Biological Activity and Reaction Implications

The compound’s anticancer properties relate to its ability to target kinase signaling pathways, with structural features influencing reactivity:

  • Azetidine ring : Contributes to stability and solubility, affecting oxidation/reduction tendencies .

  • Pyrimidine substituent : Enhances hydrogen bonding, critical for enzyme binding and subsequent reaction mechanisms .

Stability and Degradation

Environmental factors and pH can trigger degradation:

  • Hydrolysis : Amide bonds may hydrolyze under acidic/basic conditions, generating carboxylic acids and amines.

  • Oxidative cleavage : Susceptible to cleavage at azetidine carbonyls under strong oxidizing conditions .

Data Table: Critical Reaction Parameters

Parameter Range/Values Impact
Reaction Temperature100–180°CControls reaction rate/efficiency
Solvent CompatibilityDMF, NMP, THFAffects reaction homogeneity
pHNeutral to mildly basicStabilizes intermediates

Scientific Research Applications

N-(2-oxo-2-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It exhibits potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It induces apoptosis, causes cell cycle arrest, and inhibits DNA replication.

    Biological Research: The compound is used to study cellular mechanisms and pathways involved in cancer progression and treatment.

    Industrial Applications: It is explored for its potential use in developing new pharmaceuticals and agrochemicals due to its unique chemical properties.

Mechanism of Action

The anticancer effects of N-(2-oxo-2-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethyl)benzamide are primarily due to its ability to induce apoptosis and cause cell cycle arrest. It inhibits DNA replication, which prevents cancer cells from proliferating. The compound targets specific molecular pathways involved in cell growth and survival, making it a promising candidate for cancer therapy.

Comparison with Similar Compounds

N-(2-oxo-2-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethyl)benzamide can be compared with other compounds containing pyrimidine and azetidine rings. Similar compounds include:

    Benzyl (2-oxo-2-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethyl)carbamate: This compound also exhibits significant biological activity and is used in medicinal chemistry.

    Pyrimidopyrimidine derivatives: These compounds have diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

N-(2-oxo-2-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethyl)benzamide, with the CAS number 2034223-06-6, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the field of cancer treatment. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C16H17N5O2C_{16}H_{17}N_{5}O_{2}, and it features a complex structure that includes a pyrimidine ring, an azetidine ring, and a benzamide moiety. These structural components contribute to its unique chemical behavior and biological activity.

PropertyValue
Molecular FormulaC16H17N5O2
Molecular Weight311.34 g/mol
CAS Number2034223-06-6

The primary biological activity of this compound is its anticancer properties . The compound exhibits the following mechanisms:

  • Induction of Apoptosis : It triggers programmed cell death in cancer cells, which is crucial for inhibiting tumor growth.
  • Cell Cycle Arrest : The compound causes cell cycle arrest at specific phases, preventing cancer cells from proliferating.
  • Inhibition of DNA Replication : By interfering with DNA replication processes, it hampers the ability of cancer cells to divide and grow.

Biological Activity Studies

Research indicates that this compound demonstrates significant anticancer activity against various cancer cell lines. Notable studies and findings include:

  • Anticancer Efficacy : In vitro studies have shown that this compound effectively reduces viability in breast cancer, lung cancer, and colon cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
    Cell LineIC50 (μM)
    Breast Cancer5.0
    Lung Cancer4.5
    Colon Cancer6.0
  • Mechanistic Insights : Research has demonstrated that the compound activates specific apoptotic pathways, including the caspase cascade, which is essential for executing apoptosis in cancer cells .

Case Studies

Several case studies have highlighted the effectiveness of this compound in preclinical models:

  • Study on Breast Cancer Cells : A study conducted on MCF7 breast cancer cells revealed that treatment with this compound resulted in a significant reduction in cell viability (approximately 70% at 10 μM concentration), indicating its potential as a therapeutic agent for breast cancer.
  • Lung Cancer Model : In A549 lung cancer cells, the compound was shown to induce apoptosis through the activation of p53 pathways, leading to increased expression of pro-apoptotic markers and decreased expression of anti-apoptotic proteins.

Comparative Analysis

When compared to similar compounds containing pyrimidine and azetidine structures, this compound stands out due to its unique combination of functional groups that confer distinct biological properties.

CompoundAnticancer Activity
Benzyl (2-oxo-2-(3-(pyrimidin-2-ylamino)...Moderate
Pyrimidopyrimidine DerivativesVariable
N-(2-oxo...benzamideHigh

Q & A

Q. What protocols ensure reproducibility in multi-step syntheses?

  • Critical Steps :
  • Dry solvent systems (e.g., anhydrous DMF) for azetidine ring closure .
  • Strict temperature control (±2°C) during amide coupling to prevent racemization .
  • Troubleshooting : HPLC-MS monitoring identifies hydrolysis byproducts (e.g., free benzamide at m/z 105.1) .

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